![molecular formula C20H21N7O3 B2686828 (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034620-23-8](/img/structure/B2686828.png)
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N7O3 and its molecular weight is 407.434. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Imidazole, a core component of this compound, has been found to exhibit antibacterial properties . Derivatives of imidazole have shown effectiveness against various bacterial strains, making this compound potentially useful in the development of new antibacterial drugs .
Antimycobacterial Activity
Imidazole derivatives have also demonstrated antimycobacterial activity . This suggests that the compound could be explored for potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives have been reported in the literature . Therefore, this compound could potentially be used in the development of anti-inflammatory drugs .
Antitumor Activity
Imidazole derivatives have shown antitumor activity, suggesting that this compound could be used in cancer research and potentially in the development of new cancer treatments .
Antidiabetic Activity
Imidazole and its derivatives have been found to exhibit antidiabetic properties . This suggests potential applications of this compound in the treatment of diabetes .
Antioxidant Activity
The antioxidant properties of imidazole derivatives have been reported . This suggests that the compound could potentially be used in the development of antioxidant drugs .
Antiviral Activity
Imidazole derivatives have shown antiviral activity . This suggests potential applications of this compound in the treatment of viral infections .
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have demonstrated anti-amoebic and antihelmintic activities . This suggests potential applications of this compound in the treatment of amoebic infections and helminthic infestations .
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common feature in many biologically active compounds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives can affect a wide variety of pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a small, polar molecule that is highly soluble in water and other polar solvents, which could influence its absorption, distribution, metabolism, and excretion .
Result of Action
Given the wide range of activities of imidazole derivatives, it could potentially have a variety of effects depending on its specific targets .
Action Environment
Factors such as ph and temperature could potentially affect its stability and activity, as is the case with many other compounds .
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-19(24-5-7-25(8-6-24)20(29)16-2-1-9-30-16)15-11-27(12-15)18-10-17(22-13-23-18)26-4-3-21-14-26/h1-4,9-10,13-15H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNDRBSPPRUXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone |
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